molecular formula C23H28FN7O B2704928 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920227-10-7

3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2704928
CAS No.: 920227-10-7
M. Wt: 437.523
InChI Key: GLAAOPANOOOPSP-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a chemical compound with significant scientific interest. This compound includes diverse elements such as cyclohexyl, fluorophenyl, triazolopyrimidine, and piperazine moieties, which contribute to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Preparation of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic synthesis The initial step might include the synthesis of a piperazine derivative followed by the construction of the triazolopyrimidine ring

Industrial Production Methods:

In industrial settings, large-scale production of this compound may use optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow synthesis, automated reactors, and advanced purification methods such as chromatography or crystallization are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one undergoes a variety of chemical reactions:

  • Oxidation and Reduction: : May be oxidized or reduced under specific conditions using agents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction).

  • Substitution: : Can participate in nucleophilic or electrophilic substitution reactions, given the presence of multiple reactive sites.

Common Reagents and Conditions:

Common reagents include strong acids or bases for substitutions, metal catalysts for reductions, and oxidizing agents for oxidative transformations. Reaction conditions such as temperature, solvents (like methanol or dimethyl sulfoxide), and catalysts are adjusted to optimize reaction efficiency.

Major Products:

Depending on the reagents and conditions, the major products might include derivatives with modified cyclohexyl, fluorophenyl, or triazolopyrimidine groups, introducing variations in functionality and activity.

Scientific Research Applications

3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has applications across several fields:

  • Chemistry: : Used as a precursor or intermediate in synthesizing other complex organic compounds.

  • Biology: : Investigated for its biological activity, potentially serving as a ligand in biochemical assays.

  • Medicine: : Explored for therapeutic potential, possibly in anti-cancer or anti-inflammatory applications, based on its interaction with specific cellular targets.

  • Industry: : Could be utilized in the development of new materials or as a chemical reagent in industrial processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets, potentially including enzymes, receptors, or DNA. Its triazolopyrimidine structure may facilitate binding to specific biological sites, modulating activity within molecular pathways. The precise pathways depend on the context, such as inhibition of certain enzymes or activation of receptors.

Comparison with Similar Compounds

Similar compounds might include those with:

  • Triazolopyrimidine Core: : Other compounds containing this core structure, like triazolopyrimidine-based drugs.

  • Piperazine Group: : Compounds like piperazine-based pharmaceuticals or chemicals.

Unique Aspects:

The uniqueness of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one lies in its combination of structural elements, offering distinctive reactivity and potential in various applications, differentiating it from simpler or less structurally diverse compounds.

For any more nuanced details, specific research articles and industrial documentation would offer a deeper dive into this intriguing compound's properties and applications.

Properties

IUPAC Name

3-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c24-18-7-4-8-19(15-18)31-23-21(27-28-31)22(25-16-26-23)30-13-11-29(12-14-30)20(32)10-9-17-5-2-1-3-6-17/h4,7-8,15-17H,1-3,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAAOPANOOOPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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